4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H21N3O4S2 . It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 395.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7. It also has a rotatable bond count of 6 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The exploration of N,S-containing heterocyclic compounds through methodologies like the Mannich reaction represents a significant area of research. These processes are crucial for developing novel heterocyclic compounds, which have wide applications in pharmaceuticals and materials science. For instance, the aminomethylation of piperidinium derivatives to form tetraazatricyclo compounds illustrates the synthetic versatility in creating complex structures, potentially including compounds similar to "4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" (Dotsenko, Krivokolysko, & Litvinov, 2012).
Pharmacological Characterization
Research into the pharmacological characterization of similar compounds, such as κ-opioid receptor antagonists, underscores the potential therapeutic applications of structurally complex molecules. These studies could inform the pharmacodynamics, selectivity, and potential therapeutic uses of compounds like "this compound," particularly in the context of depression and addiction disorders (Grimwood et al., 2011).
Anti-Angiogenic and DNA Cleavage Studies
The synthesis and characterization of novel derivatives for investigating anti-angiogenic properties and DNA cleavage abilities provide insight into the cancer therapeutic potential of new compounds. Studies like these highlight the importance of structural modifications to enhance biological activity and could be relevant to the research applications of "this compound" (Kambappa et al., 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonists with cannabinoid receptors, using computational and experimental techniques, shed light on the binding affinities and mechanisms of action. This research is crucial for drug development, particularly for understanding how structural features influence receptor binding and activity. Such studies could be applied to "this compound" to predict its biological interactions and therapeutic potential (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases .
Mode of Action
Related compounds have been known to inhibit the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect the signaling pathways associated with tyrosine kinases .
Result of Action
Similar compounds have been known to have immunosuppressive activity .
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-9-16(24-12-13)17(21)19-10-14-4-7-20(8-5-14)25(22,23)15-3-2-6-18-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZADBJYYZBPQRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.